6-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom, a furan ring, a morpholine ring, and a chromene core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as salicylaldehyde and an appropriate enone.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Morpholine Introduction: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the chromene core.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group in the chromene core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, in the presence of a base like triethylamine or potassium carbonate.
Major Products:
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives at the chromene core.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new chromene-based drugs.
Biology: Due to its structural complexity, the compound may exhibit interesting biological activities, such as anti-inflammatory, antioxidant, or anticancer properties. It can be used in biological assays to study these effects.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents targeting specific diseases. The compound’s unique structure may allow it to interact with biological targets in novel ways.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 6-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide would depend on its specific biological activity. Generally, compounds with similar structures can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the bromine atom and the morpholine ring may enhance its binding affinity to certain targets, leading to specific biological effects.
Comparison with Similar Compounds
- 2-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- 6-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- 6-bromo-N-[2-(thiophen-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Uniqueness: The uniqueness of 6-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups. The presence of the bromine atom, furan ring, morpholine ring, and chromene core in a single molecule provides a unique set of chemical and biological properties that may not be found in other similar compounds.
Properties
Molecular Formula |
C20H19BrN2O5 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
6-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19BrN2O5/c21-13-3-4-17-14(10-13)16(24)11-19(28-17)20(25)22-12-15(18-2-1-7-27-18)23-5-8-26-9-6-23/h1-4,7,10-11,15H,5-6,8-9,12H2,(H,22,25) |
InChI Key |
YMGOBJJFILQFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)C4=CC=CO4 |
Origin of Product |
United States |
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